molecular formula C10H13ClN4OS B12232473 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide

1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B12232473
M. Wt: 272.76 g/mol
InChI Key: PFCOLTMSVRWYMJ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a thienylmethylamino group and a carboxamide group

Preparation Methods

The synthesis of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Thienylmethylamino Group: The thienylmethylamino group is introduced via nucleophilic substitution reactions, where a thienylmethylamine reacts with a suitable leaving group on the pyrazole ring.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate carboxylating agent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thienylmethylamino group, where nucleophiles replace the thienylmethyl group under suitable conditions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:

    3-Amino-1,2,4-triazoles: These compounds are used in the synthesis of various heterocyclic systems and have applications in medicinal chemistry.

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal applications, these compounds are used to construct diverse heterocyclic scaffolds.

Properties

Molecular Formula

C10H13ClN4OS

Molecular Weight

272.76 g/mol

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylamino)pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H12N4OS.ClH/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7;/h2-5H,6H2,1H3,(H2,11,15)(H,12,13);1H

InChI Key

PFCOLTMSVRWYMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CS2)C(=O)N.Cl

Origin of Product

United States

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